2-Isopropyl-4-methylthiazole

Description

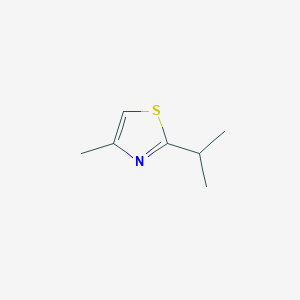

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLXNHNYPQPQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047664 | |

| Record name | 2-Isopropyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; green, herbaceous, vegetable, earthy odour | |

| Record name | 2-Isopropyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isopropyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.001-1.006 | |

| Record name | 2-Isopropyl-4-methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15679-13-7 | |

| Record name | 2-Isopropyl-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-4-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQF7JO3MUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-2-(1-methylethyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 2-Isopropyl-4-methylthiazole in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2-isopropyl-4-methylthiazole, a significant flavor compound, through the Maillard reaction. This document details the core chemical pathways, precursor molecules, and influencing factors involved in its synthesis. It is intended to serve as a resource for researchers in food science, flavor chemistry, and drug development by providing detailed experimental methodologies, quantitative data where available, and visual representations of the key chemical processes.

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods. This complex cascade of reactions between reducing sugars and amino acids generates a multitude of heterocyclic compounds, including thiazoles, which are often associated with roasted, nutty, and meaty aromas. Among these, this compound (CAS No. 15679-13-7) is a potent aroma compound with characteristic green, nutty, fruity, and earthy notes.[1][2] Its presence has been identified in various foods, including tomatoes, yeast extract, and roasted meats.[3] Understanding the mechanisms of its formation is critical for controlling and optimizing flavor profiles in food products and for synthesizing novel flavor compounds.

Core Formation Pathway

The formation of this compound in the Maillard reaction is a multi-step process that hinges on the availability of specific precursors derived from the initial reactants: an amino acid capable of producing isobutyraldehyde, a sulfur-containing amino acid, and a reducing sugar. The key precursors are:

-

Valine: This amino acid undergoes Strecker degradation to produce isobutyraldehyde, which provides the isopropyl group at the C2 position of the thiazole ring.

-

Cysteine: This sulfur-containing amino acid serves as the primary sulfur donor for the formation of the thiazole ring. It also provides the nitrogen atom.

-

Reducing Sugar (e.g., Glucose, Fructose, Ribose): The degradation of reducing sugars provides the C2 and C3 carbonyl fragments necessary for the formation of the thiazole backbone.

The general pathway can be conceptualized as follows:

-

Strecker Degradation of Valine: The Maillard reaction initiates with the interaction of a reducing sugar and an amino acid. In a key side reaction, dicarbonyl compounds formed from sugar degradation react with valine in a process known as Strecker degradation. This reaction decarboxylates and deaminates the valine to produce isobutyraldehyde ((CH₃)₂CHCHO), carbon dioxide, and a Strecker aldehyde.

-

Degradation of Cysteine: Cysteine, in the presence of dicarbonyls from sugar degradation, can also undergo Strecker degradation to release hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde.

-

Formation of the Thiazole Ring: The thiazole ring is then formed through the condensation of these key intermediates: isobutyraldehyde, hydrogen sulfide, and ammonia, along with a C2 carbonyl species derived from the sugar.

The following diagram illustrates the key precursor formation and the general condensation reaction leading to this compound.

Caption: Formation of this compound Precursors and Final Product.

Quantitative Data

While the qualitative pathway is generally understood, specific quantitative data on the yield of this compound from Maillard reactions in model systems is sparse in publicly available literature. The yield is highly dependent on a variety of factors, including the concentration of precursors, temperature, pH, and reaction time. The following table summarizes the key factors influencing the formation of thiazoles in general, which can be extrapolated to the formation of this compound.

| Factor | Effect on Thiazole Formation | Rationale |

| Temperature | Increased temperature generally increases the rate of formation. | Higher temperatures accelerate the rates of both sugar degradation and the Strecker degradation of amino acids, leading to a higher concentration of precursors.[4] |

| pH | Formation is generally favored under neutral to slightly alkaline conditions. | The availability of the unprotonated amino group of the amino acid, which is a key nucleophile in the initial stages of the Maillard reaction, is higher at neutral to alkaline pH.[4] |

| Precursor Concentration | Higher concentrations of valine, cysteine, and reducing sugars will generally lead to higher yields. | The law of mass action dictates that higher reactant concentrations will drive the reaction towards the products. |

| Type of Reducing Sugar | Pentoses (e.g., ribose, xylose) are generally more reactive than hexoses (e.g., glucose). | Pentoses have a higher proportion of the open-chain form and degrade more readily to form reactive carbonyl species. |

| Water Activity (a_w) | The reaction rate is maximal at intermediate water activities (0.6-0.8). | At very low a_w, reactant mobility is limited. At very high a_w, the concentration of reactants is diluted, and water can inhibit the necessary dehydration steps. |

Experimental Protocols

The following protocols provide a general framework for studying the formation of this compound in a model system and for its subsequent analysis.

Model Maillard Reaction for this compound Formation

This protocol describes a typical laboratory-scale experiment to generate this compound.

Materials:

-

L-Valine

-

L-Cysteine hydrochloride

-

D-Glucose (or other reducing sugar)

-

Phosphate buffer (0.1 M, pH 7.0)

-

High-purity water

-

Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

-

Heating block or oil bath

-

Vortex mixer

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.5 M solution of L-valine in 0.1 M phosphate buffer (pH 7.0).

-

Prepare a 0.5 M solution of L-cysteine hydrochloride in 0.1 M phosphate buffer (pH 7.0).

-

Prepare a 0.5 M solution of D-glucose in 0.1 M phosphate buffer (pH 7.0).

-

-

Reaction Mixture Preparation:

-

In a reaction vial, combine 1 mL of the L-valine solution, 1 mL of the L-cysteine hydrochloride solution, and 1 mL of the D-glucose solution.

-

For a blank, prepare a vial containing 3 mL of the phosphate buffer.

-

-

Reaction Incubation:

-

Securely cap the vials.

-

Place the vials in a heating block or oil bath preheated to 120°C.

-

Heat for a specified time (e.g., 60 minutes). Time can be varied to study the reaction kinetics.

-

-

Reaction Termination and Sample Preparation:

-

After the incubation period, immediately cool the vials in an ice bath to stop the reaction.

-

The samples are now ready for extraction and analysis.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and analysis of the formed this compound.

Materials:

-

Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O), GC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., 2,4,6-trimethylpyridine)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

SPME fiber (e.g., PDMS/DVB) for headspace analysis (alternative to liquid-liquid extraction)

Procedure (Liquid-Liquid Extraction):

-

Extraction:

-

To the cooled reaction mixture, add 1 mL of dichloromethane and the internal standard.

-

Vortex vigorously for 2 minutes.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

Repeat the extraction twice more with fresh dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

If necessary, concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Identification and Quantification:

-

Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is performed by creating a calibration curve with known concentrations of an authentic this compound standard and the internal standard.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the experimental investigation of this compound formation.

Caption: General Experimental Workflow for Maillard Reaction and Analysis.

Conclusion

The formation of this compound is a complex yet predictable outcome of the Maillard reaction given the appropriate precursors. The Strecker degradation of valine to isobutyraldehyde is a critical initiating step for the incorporation of the characteristic isopropyl group. While the general mechanistic framework is established, further research is needed to provide detailed quantitative data on the yields of this specific thiazole under various food processing conditions. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to investigate the formation of this and other important flavor compounds, ultimately enabling better control and innovation in the field of flavor chemistry.

References

An In-depth Technical Guide to the Chemical Properties of 2-Isopropyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-4-methylthiazole is a heterocyclic compound with a distinct organoleptic profile, primarily utilized as a flavoring agent in the food and beverage industry.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed examination of its synthesis. While this compound is not associated with any known signaling pathways, this document serves as a core reference for researchers and professionals requiring in-depth chemical information on this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic green, nutty, and fruity aroma. It is a synthetic flavoring substance that also occurs naturally in foods such as tomatoes and roasted meats.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NS | [2] |

| Molecular Weight | 141.24 g/mol | [2] |

| Boiling Point | 92 °C at 50 mmHg | |

| Density | 1.001 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5 (lit.) | |

| Flash Point | 58 °C (closed cup) | [3] |

| Solubility | Soluble in alcohol. | [2] |

| Appearance | Colorless to pale yellow liquid. | |

| Odor | Green, nutty, fruity, earthy. | |

| CAS Number | 15679-13-7 | [3] |

| FEMA Number | 3555 | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the isopropyl and methyl protons, as well as the lone proton on the thiazole ring.

Table 2: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.35 | Doublet | (CH₃)₂CH- |

| ~2.35 | Singlet | -CH₃ on thiazole ring |

| ~3.20 | Septet | (CH₃)₂CH- |

| ~6.75 | Singlet | Thiazole ring proton |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~18.0 | -CH₃ on thiazole ring |

| ~23.0 | (CH₃)₂CH- |

| ~33.0 | (CH₃)₂CH- |

| ~115.0 | C5 of thiazole ring |

| ~150.0 | C4 of thiazole ring |

| ~170.0 | C2 of thiazole ring |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 141, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure, with notable fragments arising from the loss of the isopropyl group.

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common method for the preparation of thiazole derivatives. This protocol outlines a representative procedure for the synthesis of this compound.

Step 1: Preparation of Isobutyramide

Isobutyramide can be prepared by the reaction of isobutyryl chloride with concentrated aqueous ammonia.[5][6] The reaction is typically carried out at low temperatures to control its exothermic nature.[6] The resulting isobutyramide can be purified by recrystallization from ethyl acetate.[5]

Step 2: Hantzsch Thiazole Synthesis

The synthesis involves the reaction of isobutyramide with 1-chloroacetone.

-

Materials: Isobutyramide, 1-chloroacetone, ethanol, sodium bicarbonate.

-

Procedure:

-

Dissolve isobutyramide in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of 1-chloroacetone to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate software, applying a Fourier transform and phasing the spectrum.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

References

- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 97 , FG 15679-13-7 [sigmaaldrich.com]

- 4. femaflavor.org [femaflavor.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [wap.guidechem.com]

2-Isopropyl-4-methylthiazole flavor profile and sensory analysis.

An In-depth Technical Guide to the Flavor Profile and Sensory Analysis of 2-Isopropyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as peach thiazole or tropical thiazole, is a significant flavor compound utilized in the food and fragrance industries. This technical guide provides a comprehensive overview of its flavor profile, sensory analysis, and chemical synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this molecule in their work, particularly in the context of flavor perception and off-flavor analysis. This document summarizes key data, outlines experimental protocols for sensory evaluation, and visualizes relevant chemical and biological pathways.

Introduction

This compound (CAS No. 15679-13-7) is a sulfur-containing heterocyclic compound that contributes a unique and potent aroma to a variety of food products. It is recognized for its characteristic tropical fruit, green, and nutty notes.[1] This compound is found naturally in foods such as Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roasted meats.[2][3] It is also produced during the Maillard reaction.[2] In the flavor industry, it is used as a flavoring agent or adjuvant to enhance and impart specific sensory characteristics, particularly in fruit flavors like peach, apricot, nectarine, mango, and pear.[2][3]

Flavor Profile and Sensory Characteristics

The sensory characteristics of this compound are complex, with descriptors ranging from fruity and green to nutty and earthy. Its perception is highly dependent on its concentration.

Aroma Profile

The aroma of this compound is described with a variety of terms. At a concentration of 0.10% in dipropylene glycol, it is characterized by tropical fruit, green, vegetable, nutty, rooty, and earthy notes.[4] Other common descriptors include a green, herbaceous, and vegetable-like odor.[3]

Taste Profile

The taste of this compound is also concentration-dependent. At a concentration of 2 ppm, its taste characteristics are described as alliaceous, earthy, and sulfury with a coffee and tropical fruity nuance.[3][4]

Quantitative Sensory Data

While qualitative descriptors are abundant, publicly available, peer-reviewed quantitative data on the detection and recognition thresholds for this compound are limited. The following tables summarize the available sensory information.

Table 1: Aroma and Flavor Descriptors for this compound

| Attribute | Descriptors | Concentration/Medium | Reference(s) |

| Aroma | Green, nutty, fruity, earthy, tropical, vegetable, herbaceous | 0.10% in dipropylene glycol / Neat | [4][5] |

| Taste | Alliaceous, earthy, sulfury, coffee, tropical fruity nuance | 2 ppm | [3][4] |

Table 2: Reported Occurrence of this compound in Food Products

| Food Product | Reference(s) |

| Indonesian durian fruit | [2][3] |

| Red tomatoes | [2][3] |

| Yeast extract | [2][3] |

| Coriander seed oil | [2][3] |

| Roasted meats | [2][3] |

| Fried potato | [3] |

| Oats | [3] |

Sensory Analysis: Experimental Protocols

Detailed sensory analysis protocols for this compound are not widely published. However, a standard methodology for determining the sensory thresholds of flavor compounds can be outlined based on established practices, such as those described by the American Society for Testing and Materials (ASTM).

Determination of Odor and Taste Thresholds

A common method for determining odor and taste thresholds is the forced-choice ascending concentration series method, as detailed in ASTM E679.[6][7]

Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, air).

Materials:

-

This compound (≥97% purity)

-

Odor-free water or purified air as the medium

-

Glassware (flasks, beakers, pipettes)

-

Sensory testing booths with controlled lighting and ventilation

Panelist Selection and Training:

-

Select 15-20 panelists based on their sensory acuity, availability, and motivation.

-

Screen panelists for their ability to detect and describe basic tastes and aromas.

-

Train panelists with the specific aroma of this compound to ensure they can recognize it.

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen medium.

-

Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly perceivable.

Testing Procedure (Triangle Test):

-

Present panelists with a set of three samples (a triad), where two are blanks (medium only) and one contains the diluted this compound.

-

Instruct panelists to identify the "odd" sample.

-

Present the triads in an ascending order of concentration.

-

The detection threshold is the lowest concentration at which a panelist can reliably distinguish the sample containing the compound from the blanks.[6]

-

The recognition threshold is the lowest concentration at which a panelist can correctly identify the characteristic aroma or taste of the compound.[6]

Data Analysis:

-

Calculate the geometric mean of the individual panelists' last missed concentration and their first correctly identified concentration to determine the individual threshold.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway

The perception of this compound, like other volatile compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. While the specific ORs that bind to this thiazole derivative have not been identified, the general canonical olfactory signaling pathway is well-established.

Upon binding of an odorant molecule, the G-protein coupled receptor (GPCR) activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase III, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[8][9]

Chemical Synthesis

The synthesis of this compound can be achieved through various methods. One described method involves the reaction of an amide with a sulfurizing agent and subsequent cyclization with a ketone.[10]

Synthesis Protocol

The following is a generalized protocol based on descriptions found in the literature.[10]

Step 1: Formation of Isobutyramide

-

Isobutyric acid is reacted with ammonia under controlled temperature and pressure to form isobutyramide.

Step 2: Thionation of Isobutyramide

-

The isobutyramide is then reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to yield isothiobutyramide.

Step 3: Hantzsch Thiazole Synthesis

-

The isothiobutyramide is reacted with a 3-halopropan-2-one (e.g., 3-chloro-2-propanone, which can be formed in situ from acetone and a halogenating agent) in a cyclocondensation reaction.

-

This reaction proceeds via heating, followed by neutralization and purification steps such as distillation to yield this compound.

Conclusion

This compound is a multifaceted flavor compound with a desirable sensory profile that is valuable in the food and fragrance industries. Its green, tropical, and nutty characteristics make it a versatile ingredient for a range of applications. While qualitative sensory data are well-documented, a need exists for more rigorous quantitative studies to determine its odor and taste thresholds using standardized methodologies. Further research into the specific olfactory receptors that interact with this compound would also provide deeper insights into the mechanisms of its perception. The synthesis of this compound is achievable through established chemical pathways, allowing for its production for commercial and research purposes. This guide provides a foundational understanding of this compound for professionals in relevant scientific fields.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. This compound [ventos.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. fivesenses.com [fivesenses.com]

- 8. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Olfactory Receptors Modulate Physiological Processes in Human Airway Smooth Muscle Cells [frontiersin.org]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Isopropyl-4-methylthiazole, a key heterocyclic compound utilized as a flavor and fragrance agent and a potential building block in pharmaceutical synthesis.[1][2] This document details established synthetic routes, including the renowned Hantzsch thiazole synthesis and an industrial method, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams for each pathway are included to facilitate a clear understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several chemical routes. The most prominent and industrially relevant method is a variation of the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide.[3][4][5] For the synthesis of this compound, this would involve the reaction of a thioamide bearing an isopropyl group with a haloketone that provides the methylthiazole backbone.

A common approach involves the reaction of isobutyramide (or thioisobutyramide) with chloroacetone or bromoacetone.[3]

Industrial Synthesis via In Situ Thioamide Formation

A prevalent industrial method involves the in situ formation of the required thioamide from isobutyramide, followed by reaction with acetone and a sulfur source. This multi-step process is outlined with specific experimental details in various chemical literature.[6]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the described synthesis methods.

| Parameter | Industrial Synthesis[6] | Hantzsch Synthesis (General)[3][5] |

| Starting Materials | Isobutyramide, Phosphorus Pentasulfide, Acetone | Thioisobutyramide, Chloroacetone |

| Key Reagents | Hydrochloric Acid, Sodium Hydroxide | Base (e.g., Na2CO3), Solvent (e.g., Methanol) |

| Reaction Conditions | Reflux, Distillation | Heating, Reflux |

| Product Yield | ~15.7 kg from a large-scale batch | Generally high yielding |

| Product Purity | 99.7% | Product often precipitates and can be purified by filtration |

Detailed Experimental Protocols

Protocol 1: Industrial Synthesis of this compound[6]

This protocol is adapted from a detailed industrial synthesis description.

Step 1: Synthesis of Isobutyramide

-

Add isobutyric acid to a reaction kettle.

-

Heat the kettle to the appropriate temperature for amidation and introduce ammonia gas.

-

Maintain the pressure and reaction temperature to drive the formation of isobutyramide.

-

Once the reaction is complete, cool the reaction mixture. The excess ammonia can be absorbed in a water spray tower.

-

Purify the isobutyramide by distillation, collecting the fraction at 216-220 °C.

Step 2: Synthesis of this compound

-

In a 100L enamel reaction kettle equipped with a thermometer, dropping funnel, and reflux/distillation apparatus, add 32 kg of a suitable solvent (e.g., a high-boiling point ether) and 18 kg of isobutyramide.

-

Slowly add 46 kg of phosphorus pentasulfide while controlling the temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

Control the temperature at 90-100 °C and slowly add 14.4 kg of acetone over approximately 4 hours, maintaining a gentle reflux.

-

After the acetone addition, continue to reflux for 1 hour.

-

Cool the reaction mixture to 50 °C.

-

Add a mixture of 2.9 kg of hydrochloric acid in 40 kg of water.

-

Reflux the mixture for 1 hour.

-

Switch to a distillation setup and remove a significant portion of the solvent.

-

Cool the remaining mixture and neutralize with a 30% alkaline solution to a pH of 8-10.

-

Perform steam distillation. The distillate will separate into two layers.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent like methyl tert-butyl ether (2 x 10 kg).

-

Combine the organic layers and distill off the extraction solvent.

-

The crude product is then purified by vacuum distillation to yield approximately 15.7 kg of this compound with a purity of 99.7%.

Protocol 2: General Hantzsch Thiazole Synthesis[3]

This is a general procedure that can be adapted for the synthesis of this compound.

-

In a suitable reaction vessel (e.g., a 20 mL scintillation vial for lab scale), combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol).

-

Add a suitable solvent, such as methanol (5 mL), and a stir bar.

-

Heat the mixture with stirring on a hot plate.

-

Stir for a designated time (e.g., 30 minutes).

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a beaker containing a dilute base solution (e.g., 5% Na2CO3, 20 mL) and swirl to mix.

-

Filter the mixture through a Buchner funnel.

-

Wash the filter cake with water.

-

The collected solid can be dried to obtain the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Concluding Remarks

The synthesis of this compound is well-established, with the Hantzsch synthesis and its variations being the most practical and high-yielding routes. The industrial protocol presented demonstrates a scalable process that achieves high purity and yield. For laboratory-scale synthesis, the general Hantzsch protocol provides a straightforward method. Researchers and professionals in drug development can utilize these methods to access this important thiazole derivative for further investigation and application. The choice of synthesis pathway will depend on the desired scale, available starting materials, and required purity of the final product.

References

2-Isopropyl-4-methylthiazole as a Maillard Reaction Product: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound recognized for its potent sensory characteristics, contributing nutty, roasted, and tropical fruit notes to a variety of thermally processed foods. As a product of the Maillard reaction, its formation is intricately linked to the precursors present in the food matrix and the processing conditions employed. This technical guide provides a comprehensive overview of this compound, detailing its formation pathways, key chemical properties, and methodologies for its analysis. Furthermore, this document explores the current, albeit limited, understanding of its biological effects, offering insights for researchers in food science and drug development.

Introduction

The Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. This complex cascade of reactions generates a vast array of volatile and non-volatile compounds, including the class of thiazoles, which are known for their roasted, nutty, and meaty aromas. Among these, this compound (CAS No. 15679-13-7) is a significant contributor to the flavor profile of foods such as roasted meats, coffee, and tomatoes.[1] Its unique sensory properties have also led to its use as a commercial flavoring agent.[2] Understanding the mechanisms of its formation and its potential biological activities is of great interest for flavor chemistry, food processing optimization, and for the evaluation of dietary compounds.

Formation of this compound in the Maillard Reaction

The precise formation pathway of this compound in food systems has not been exhaustively elucidated in a single study. However, based on the well-established principles of the Maillard reaction and studies on related alkylthiazoles, a probable formation mechanism can be proposed. The key precursors are believed to be a sulfur-containing amino acid (cysteine), a source of ammonia, and specific carbonyl compounds derived from the Strecker degradation of other amino acids.

Proposed Formation Pathway

The formation of the this compound backbone likely involves the following key steps:

-

Strecker Degradation of Valine: The amino acid valine undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from the Maillard reaction) to produce isobutyraldehyde, which provides the isopropyl group at the C-2 position of the thiazole ring.[3]

-

Cysteine Degradation: The sulfur-containing amino acid cysteine serves as the primary donor of both sulfur and nitrogen for the thiazole ring. Thermal degradation of cysteine releases hydrogen sulfide (H₂S) and ammonia (NH₃).

-

Formation of the C4-Methyl Group Precursor: The origin of the 4-methyl group is less definitively established. It may arise from the reaction of acetaldehyde, another common Maillard reaction product, or from intermediates derived from the degradation of other amino acids or sugars.

-

Condensation and Cyclization: The final step involves the condensation of isobutyraldehyde, the precursor for the 4-methyl group, hydrogen sulfide, and ammonia to form the thiazole ring.

Physicochemical Properties and Sensory Profile

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NS | [4] |

| Molecular Weight | 141.24 g/mol | [4] |

| CAS Number | 15679-13-7 | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Green, nutty, fruity, earthy, tropical | [5] |

| Boiling Point | 92 °C at 50 mmHg | |

| Density | 1.001 g/mL at 25 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents | [4] |

The sensory profile of this compound is complex, with descriptors ranging from nutty and roasted to green and tropical fruit-like. Its aroma is potent, and it is often used in flavor formulations to impart these characteristic notes.

Experimental Protocols

The analysis of this compound in food matrices typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed, solvent-free extraction technique.

General Protocol for HS-SPME-GC-MS Analysis

This protocol provides a general framework that should be optimized and validated for each specific food matrix.

4.1.1. Sample Preparation:

-

Homogenize the solid food sample.

-

Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For liquid samples, pipette a known volume (e.g., 1-5 mL) into the vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a different alkylthiazole not present in the sample).

-

Seal the vial with a PTFE/silicone septum.

4.1.2. HS-SPME Extraction:

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-20 min) with agitation.

-

Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 min) at the same temperature with continued agitation.

4.1.3. GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) for a specific time (e.g., 2-5 min) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be:

-

Initial temperature: 40 °C for 2 min.

-

Ramp: 5 °C/min to 250 °C.

-

Hold: 5 min at 250 °C.

-

-

Detect the compounds using a mass spectrometer in full scan mode (e.g., m/z 35-350).

-

Identify this compound by comparing its mass spectrum and retention index with an authentic standard.

-

Quantify the compound using a calibration curve prepared with the authentic standard and the internal standard.

Biological Effects and Toxicological Data

The biological effects of this compound have not been extensively studied. As a flavoring agent, it is generally recognized as safe (GRAS) for its intended use in food.[6] However, detailed in vitro and in vivo toxicological data specific to this compound are scarce in the public domain.

General studies on food flavorings and thiazole derivatives provide some context:

-

Cytotoxicity: Some flavoring agents have been shown to exhibit cytotoxicity in in vitro models, such as on HepG2 cells (a human liver cancer cell line).[2][7][8] However, no specific IC₅₀ value for this compound on HepG2 or other cell lines is readily available in the reviewed literature.

-

Genotoxicity: The genotoxic potential of many flavoring substances is evaluated by regulatory bodies.[1][2][9][10] While the majority of flavoring substances have not shown genotoxic potential, specific data for this compound is not prominently reported in the searched scientific literature.

-

Signaling Pathways: There is no direct evidence from the conducted searches to suggest that this compound specifically modulates key signaling pathways such as NF-κB or has a defined effect on inflammatory markers. Research in this area for many individual flavor compounds is limited.

It is important to note that the concentrations used in food are typically very low. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[4]

Applications and Future Perspectives

This compound is a valuable compound for the flavor industry due to its unique sensory characteristics. Its formation in foods is a key aspect of the desirable flavors developed during cooking.

Future research should focus on several key areas:

-

Definitive Formation Pathway: Elucidating the precise precursors and reaction intermediates leading to the formation of this compound using stable isotope labeling studies.

-

Quantitative Formation Kinetics: Generating quantitative data on the formation of this compound under various Maillard reaction conditions to allow for better control of flavor development in food processing.

-

Detailed Toxicological Profile: Conducting comprehensive in vitro and in vivo studies to establish a detailed toxicological profile, including cytotoxicity, genotoxicity, and potential effects on cellular signaling pathways.

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound to better understand its fate in the body.

Conclusion

This compound is a significant Maillard reaction product that plays a crucial role in the flavor of many cooked foods. While a plausible formation pathway can be proposed based on established chemical principles, further research is needed to fully delineate the specific precursors and reaction kinetics. Standard analytical methods like HS-SPME-GC-MS can be adapted for its quantification. Although considered safe at current consumption levels as a flavoring agent, a more detailed understanding of its biological effects at a cellular and molecular level would be beneficial for a complete safety assessment and for exploring any potential bioactivities. This technical guide provides a foundation for researchers and professionals working with this intriguing flavor compound.

References

- 1. The safety evaluation of food flavoring substances: the role of genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 4. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. femaflavor.org [femaflavor.org]

- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 9. Genotoxicity assessment of the flavouring agent, perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

No Confirmed Discovery of 2-Isopropyl-4-methylthiazole in Tomato

A thorough review of scientific literature and chemical databases indicates that while 2-Isopropyl-4-methylthiazole is a known flavor compound, its presence has not been definitively identified in tomatoes.

While some chemical databases and flavor industry resources list "tomato" as a potential application or occurrence for this compound, peer-reviewed scientific studies focused on the volatile organic compounds (VOCs) in tomatoes do not corroborate this.[1][2][3] Extensive research has identified over 400 volatile compounds in tomatoes, but this compound is not among them.[4]

Key volatile compounds that are well-documented in tomatoes and contribute significantly to their characteristic aroma and flavor include:

The compound this compound is recognized for its nutty, green, and tropical fruit notes and is found in foods such as roasted meats and some tropical fruits like durian.[1][2][8] It is also used as a flavoring agent in a variety of food products.[8][9]

Given the lack of primary scientific evidence for the natural occurrence of this compound in tomatoes, a technical guide on its "discovery" in this fruit cannot be accurately compiled. The creation of detailed experimental protocols, data tables, and signaling pathway diagrams as requested would be speculative and not based on established scientific findings.

However, a comprehensive technical guide on the well-established volatile compounds in tomatoes can be provided. Such a guide would detail the accepted analytical methods for their discovery and quantification, present the existing quantitative data, and illustrate the relevant biosynthetic pathways.

Alternative Focus: Volatile Compound Analysis in Tomato

For researchers and professionals interested in the flavor chemistry of tomatoes, a guide to the analytical techniques used to identify and quantify volatile compounds would be highly relevant.

Experimental Workflow for Tomato Volatile Analysis

A typical workflow for the analysis of volatile compounds in tomatoes involves sample preparation, extraction of the volatile compounds, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).[10] Headspace solid-phase microextraction (HS-SPME) is a commonly employed technique for extracting volatiles from tomato samples due to its sensitivity and selectivity.[5][10]

Below is a generalized experimental workflow for this process:

This workflow provides a foundational understanding of the processes involved in identifying compounds like 2-isobutylthiazole, which is a significant thiazole derivative found in tomatoes, unlike this compound.[4][5] Should verifiable scientific evidence of this compound in tomatoes emerge, a detailed technical guide could be developed.

References

- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. QUALITATIVE ANALYSIS OF VOLATILE COMPOUNDS IN LOCAL LANDRACES OF TOMATO CULTIVATED IN SOUTH ITALY | International Society for Horticultural Science [ishs.org]

- 8. nbinno.com [nbinno.com]

- 9. ulprospector.com [ulprospector.com]

- 10. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Olfactory Characteristics of 2-Isopropyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-methylthiazole is a heterocyclic volatile compound that plays a significant role in the flavor and fragrance industry. Its unique and potent aroma profile contributes to the characteristic scent of a variety of natural and processed foods. This technical guide provides an in-depth overview of the olfactory characteristics of this compound, its formation, and the methodologies used for its evaluation.

Olfactory and Gustatory Profile

This compound is characterized by a complex and multifaceted aroma profile. Its scent is predominantly described as green, nutty, earthy, and vegetable-like, with distinct tropical fruit and peach undertones.[1][2][3][4][5] The taste of this compound is equally complex, with notes of alliaceous, earthy, and sulfurous flavors, complemented by a coffee and tropical fruity nuance.[1][3]

Quantitative Sensory Data

The following table summarizes the available quantitative data regarding the sensory thresholds and typical usage levels of this compound in various applications.

| Parameter | Value | Medium/Application |

| Odor Threshold | Not explicitly defined in the provided results | - |

| Taste Threshold | 2 ppm | General |

| Typical Usage Level | 4 ppm | Chewing Gum |

| Typical Usage Level | 2 ppm | Tea, Coffee, Confectionery |

| Typical Usage Level | 1 ppm | Beverages |

| Odor Description | Tropical fruit, green, vegetable, nutty, rooty, earthy | 0.10% in dipropylene glycol |

Formation of this compound

This compound occurs naturally in a variety of foods, including passion fruit, roasted meats, and coffee.[1][6] Its formation is primarily attributed to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.[6] Specifically, it is formed through the reaction of sulfur-containing amino acids, such as cysteine, with carbonyl compounds.

Experimental Protocols

The characterization of the olfactory properties of this compound relies on established sensory and analytical techniques. The following are representative protocols for sensory evaluation and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes a typical QDA methodology for characterizing the aroma profile of this compound.

1. Panelist Selection and Training:

-

A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.

-

Panelists undergo extensive training to develop a standardized vocabulary for describing the aroma of this compound. Reference standards for various aroma notes (e.g., "green," "nutty," "earthy") are used to calibrate the panel.

2. Sample Preparation:

-

A stock solution of this compound is prepared in a neutral solvent, such as dipropylene glycol or ethanol, at a concentration of 0.1%.

-

Serial dilutions are prepared to determine the odor detection threshold and to present samples at various intensities to the panelists.

-

Samples are presented in coded, airtight glass vials with a consistent volume of headspace.

3. Evaluation Procedure:

-

Panelists evaluate the samples in individual, well-ventilated booths to prevent sensory adaptation and cross-contamination.

-

The intensity of each identified aroma attribute is rated on a structured scale, typically a 15-point numerical scale where 0 represents "not perceived" and 15 represents "very strong."

-

Data is collected from each panelist for multiple replicates of each sample.

4. Data Analysis:

-

The intensity ratings from all panelists are averaged for each attribute.

-

Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the intensity of attributes between different concentrations of the compound.

-

The results are often visualized using a spider web or star plot to represent the complete aroma profile.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

1. Sample Introduction and Separation:

-

A solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the individual volatile compounds based on their boiling points and chemical properties.

2. Olfactory Detection:

-

At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.

-

The other stream is directed to a sniffing port, where a trained sensory analyst inhales the effluent and describes the perceived odor and its intensity in real-time.

3. Data Acquisition and Interpretation:

-

The analyst's descriptions are recorded and synchronized with the chromatogram from the conventional detector.

-

This allows for the direct correlation of a specific chemical compound with its characteristic odor.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected, to determine the most potent odorants.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific olfactory receptor that binds to this compound has not yet been identified, the general signal transduction cascade is well-understood.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beefresearch.org [beefresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole-Based σ1 Receptor Ligands: Diversity by Late-Stage C-H Arylation of Thiazoles, Structure-Affinity and Selectivity Relationships, and Molecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Isopropyl-4-methylthiazole in Food Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-4-methylthiazole is a pivotal sulfur-containing heterocyclic compound that significantly contributes to the desirable aroma profiles of a wide array of thermally processed foods. Its characteristic nutty, roasted, meaty, and green sensory attributes are integral to the flavor of products such as roasted meats, coffee, and tomatoes. This technical guide provides an in-depth analysis of the role of this compound in food aroma, including its chemical properties, natural occurrence, and sensory characteristics. Detailed experimental protocols for its extraction, quantification, and sensory evaluation are presented, alongside a proposed Maillard reaction pathway for its formation. This document serves as a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory analysis.

Introduction

The flavor of food is a complex interplay of taste and aroma, with volatile organic compounds playing a crucial role in the latter. Among these, sulfur-containing heterocyclic compounds are of particular importance due to their low odor thresholds and potent aroma characteristics. This compound (CAS No. 15679-13-7) is a prominent member of the thiazole family, recognized for its significant contribution to the savory and roasted notes in many cooked foods.[1][2] Its formation is primarily attributed to the Maillard reaction, a series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[2][3] Understanding the formation and sensory impact of this compound is essential for controlling and optimizing the flavor of processed foods.

Chemical Properties and Sensory Profile

This compound is a colorless to pale yellow liquid with the molecular formula C₇H₁₁NS.[1][4] Its chemical structure consists of a thiazole ring substituted with an isopropyl group at the 2-position and a methyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 141.24 g/mol | [2] |

| Boiling Point | 92 °C at 50 mmHg | [1] |

| Density | 0.997 - 1.005 g/mL at 20°C | [4] |

| Refractive Index | 1.4960 - 1.5010 at 20°C | [4] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [5] |

| CAS Number | 15679-13-7 | [2] |

| FEMA Number | 3555 | [2] |

The sensory profile of this compound is complex and concentration-dependent. At low concentrations, it imparts desirable roasted, nutty, and meaty notes.[5] It is also described as having green, earthy, and even tropical fruit undertones.[4][6][7]

Table 2: Sensory Descriptors of this compound

| Descriptor | Notes | Reference |

| Odor | Green, rooty, earthy, fruity, tropical, nutty, roasted, meaty | [4][5] |

| Taste | Alliaceous, earthy, sulfury coffee with a tropical fruity nuance (at 2 ppm) | [1] |

Occurrence in Food

This compound has been identified as a key aroma compound in a variety of cooked and processed foods. Its presence is a direct consequence of the Maillard reaction and Strecker degradation of sulfur-containing amino acids like cysteine in the presence of reducing sugars and other carbonyl compounds.

Table 3: Reported Occurrence of this compound in Food Products

| Food Product | Reference |

| Roasted Meat | [1][2] |

| Fried Potato | [1] |

| Tomato | [1][2] |

| Roasted Coffee | [2] |

| Durian Fruit | [2] |

| Yeast Extract | [2] |

| Coriander Seed Oil | [2] |

While the presence of this compound is well-documented, specific quantitative data on its concentration in various food matrices is limited in publicly available literature. The concentration can vary significantly depending on factors such as the specific ingredients, processing temperature, and time.

Table 4: Odor and Taste Thresholds of this compound

| Threshold Type | Medium | Value | Reference |

| Taste | - | 2 ppm (alliaceous, earthy, sulfury coffee with a tropical fruity nuance) | [1] |

| Odor | Dipropylene Glycol | 0.1% (green, herbaceous, vegetable, earthy) | [5] |

| Odor | Water | Data not available in searched literature |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction. A plausible pathway involves the reaction of a sulfur source (such as hydrogen sulfide derived from the Strecker degradation of cysteine), an ammonia source (from amino acids), and carbonyl compounds.

Based on the established mechanisms for the formation of similar thiazoles, a proposed pathway for this compound is illustrated below. This pathway involves the reaction of isobutyraldehyde (a Strecker aldehyde from valine), methylglyoxal (a dicarbonyl compound from sugar degradation), and a sulfur donor.

Caption: Proposed Maillard reaction pathway for this compound formation.

Experimental Protocols

Analytical Protocol: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of this compound from a solid or liquid food matrix. Optimization of parameters is crucial for different matrices.

Objective: To extract and quantify this compound in a food sample.

Materials:

-

Food sample (e.g., ground roasted coffee, tomato paste)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME autosampler or manual holder

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical standard of this compound

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add a known amount of internal standard solution.

-

For solid samples, add 5 mL of deionized water.

-

Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase and enhance the release of volatiles.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray or a heating block.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

-

-

GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption (e.g., at 250°C for 5 minutes) in splitless mode.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An example program could be: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The characteristic ions for this compound are m/z 141 (molecular ion) and 126.[2]

-

Quantification: Quantify the compound using a calibration curve prepared with the analytical standard and the internal standard method.

-

-

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Sensory Analysis Protocol: Triangle Test

This protocol is used to determine if a sensory difference exists between two samples, for example, a standard food product and one with an added concentration of this compound.

Objective: To determine if a perceptible difference in aroma exists between a control sample and a sample containing this compound.

Materials:

-

Control food product (without added this compound).

-

Test food product (with a specific concentration of this compound).

-

Identical, odor-free sample containers with lids, coded with random three-digit numbers.

-

A panel of at least 20-30 trained or consumer panelists.

-

A sensory evaluation booth with controlled lighting and ventilation.

-

Water for rinsing between samples.

Procedure:

-

Sample Preparation:

-

Prepare the control and test samples, ensuring they are at the same temperature and of the same volume.

-

For each panelist, prepare a set of three samples: two will be the control (A) and one will be the test sample (B), or two will be the test sample (B) and one will be the control (A).

-

The presentation order of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

-

-

Panelist Instructions:

-

Instruct panelists to sniff each of the three coded samples from left to right.

-

Ask them to identify the sample that is different from the other two.

-

Panelists are required to make a choice, even if they are not certain.

-

-

Data Collection:

-

Record the number of correct and incorrect identifications.

-

-

Data Analysis:

-

The results are analyzed using a statistical table for triangle tests (based on the binomial distribution or chi-square test) to determine if the number of correct identifications is significantly greater than what would be expected by chance (which is one-third).

-

The null hypothesis (H₀) is that there is no perceptible difference between the samples. The alternative hypothesis (H₁) is that a perceptible difference exists.

-

If the number of correct responses meets or exceeds the critical value for a given significance level (e.g., p < 0.05), the null hypothesis is rejected, and it is concluded that a significant sensory difference exists.

-

Conclusion

This compound is a crucial aroma compound that defines the characteristic flavor profiles of many important food products. Its formation through the Maillard reaction highlights the importance of thermal processing in flavor development. The analytical and sensory protocols detailed in this guide provide a framework for the accurate assessment of this compound in food systems. Further research is warranted to obtain more extensive quantitative data on its concentration in a wider range of foods and to fully elucidate the nuances of its formation pathways under different processing conditions. This knowledge will enable more precise control over food flavor and quality, benefiting both food manufacturers and consumers.

References

- 1. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]

- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. This compound [ventos.com]

- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 6. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 7. perfumersworld.com [perfumersworld.com]

The Diverse Biological Activities of Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features and ability to participate in various non-covalent interactions have led to the discovery and development of a plethora of therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of thiazole-containing compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.[1][3]

Inhibition of Kinases in Cancer Signaling

A significant number of thiazole-based anticancer compounds target protein kinases, which are key regulators of cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, frequently hyperactivated in various cancers, is a primary target for many thiazole derivatives.[1][4]

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by thiazole compounds.

Disruption of Microtubule Dynamics

Another crucial anticancer mechanism of certain thiazole derivatives is the inhibition of tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 3b | Leukemia HL-60(TB) | PI3Kα Inhibition | 0.086 ± 0.005 | [1][7] |

| Compound 3b | Leukemia HL-60(TB) | mTOR Inhibition | 0.221 ± 0.014 | [1][7] |

| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | Antiproliferative | 0.50 - 4.75 | [4] |

| Compound 19 | MCF-7, U87 MG, A549, HCT116 | Antiproliferative | 0.30 - 0.45 | [4] |

| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [8] |

| Compound 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [8] |

| Compound 5b | MCF-7 (Breast) | Tubulin Polymerization | 3.3 | [5] |

| Compound 2e | Ovar-3, MDA-MB-468 | Tubulin Polymerization | 7.78 | [9] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[10][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the thiazole compounds (typically in DMSO, final concentration ≤ 0.5%) for 48-72 hours.[8][11] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[10]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[5][6]

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 4 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, and 1 mM GTP).[6]

-